N-(2,2-Difluoroethyl)-4-(6-fluoro-3-oxo-1H-pyrazolo[4,3-c]cinnolin-2(3H)-yl)benzamide
Overview
Description
RhuDex is a novel, orally bioavailable, small-molecule modulator of T cells that binds to CD80 on the surface of antigen-presenting cells. It has been primarily investigated for its potential in treating autoimmune diseases and transplant rejection by inhibiting T cell co-stimulation .
Preparation Methods
The synthetic routes and reaction conditions for RhuDex are not extensively detailed in publicly available literature. it is known that RhuDex is developed through artificial intelligence-powered virtual screening of approximately ten million compounds to identify those targeting CTLA-4. The primary hits obtained from the virtual screening were successfully validated in vitro and in vivo .
Chemical Reactions Analysis
RhuDex undergoes various chemical reactions, primarily focusing on its interaction with CD80. It inhibits the upregulation of molecules expressed by antigen-presenting cells independently of interaction with T-cells. The blockade of the B7-1 receptor by RhuDex inhibits lipopolysaccharide-induced activation of antigen-presenting cells, most likely by a B7-1 receptor-dependent negative feedback mechanism .
Scientific Research Applications
Chemistry: RhuDex serves as a model compound for studying small-molecule inhibitors targeting immune checkpoints.
Biology: It is used to investigate the role of CD80 in T cell activation and co-stimulation.
Medicine: RhuDex has shown promise in treating autoimmune diseases and transplant rejection by inhibiting T cell co-stimulation.
Mechanism of Action
RhuDex exerts its effects by binding to CD80 on the surface of antigen-presenting cells, thereby inhibiting the co-stimulation of T cells. This blockade results in reduced T cell activation, proliferation, and cytokine production. The signaling pathways affected by RhuDex include nuclear transcription factor kappa B, activator protein-1, and extracellular signal-regulated kinase 1/2 .
Comparison with Similar Compounds
RhuDex is unique in its ability to specifically target CD80 and inhibit T cell co-stimulation. Similar compounds include:
Abatacept (Orencia): A fusion protein that blocks the CD80/CD86-CD28 pathway and is used for treating rheumatoid arthritis.
Galiximab: An anti-CD80 monoclonal antibody that has shown efficacy in clinical trials.
RhuDex stands out due to its oral bioavailability and small-molecule nature, making it a promising candidate for further development and clinical use .
Properties
IUPAC Name |
N-(2,2-difluoroethyl)-4-(6-fluoro-3-oxo-1H-pyrazolo[4,3-c]cinnolin-2-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N5O2/c19-12-3-1-2-11-14(12)23-24-16-15(11)25-26(18(16)28)10-6-4-9(5-7-10)17(27)22-8-13(20)21/h1-7,13,25H,8H2,(H,22,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFKFNJSUZVGGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=NN=C2C(=C1)F)C(=O)N(N3)C4=CC=C(C=C4)C(=O)NCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432702 | |
Record name | N-(2,2-difluoro-ethyl)-4-(6-fluoro-3-oxo-1,3-dihydro-pyrazolo[4,3-c]cinnolin-2-yl)-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
763142-16-1 | |
Record name | N-(2,2-Difluoroethyl)-4-(6-fluoro-1,3-dihydro-3-oxo-2H-pyrazolo(4,3-C)cinnolin-2-yl)benzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0763142161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2,2-difluoro-ethyl)-4-(6-fluoro-3-oxo-1,3-dihydro-pyrazolo[4,3-c]cinnolin-2-yl)-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2,2-DIFLUOROETHYL)-4-(6-FLUORO-1,3-DIHYDRO-3-OXO-2H-PYRAZOLO(4,3-C)CINNOLIN-2-YL)BENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MNK3B6VR65 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.